Phenol, 2-(difluoromethoxy)-5-nitro-

Description

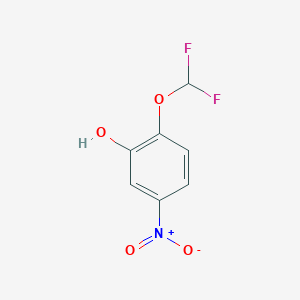

Chemical Structure and Properties Phenol, 2-(difluoromethoxy)-5-nitro- (C₇H₅F₂NO₄), features a phenol backbone substituted with a difluoromethoxy (-OCF₂H) group at position 2 and a nitro (-NO₂) group at position 5. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of both substituents, enhancing the acidity of the phenolic -OH group compared to unsubstituted phenol.

Applications The compound is primarily used as a precursor in synthesizing functional derivatives. For example, Schiff base derivatives of 5-(difluoromethoxy)phenol (e.g., 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol) exhibit chemosensing capabilities for Mg²⁺ ions via fluorescence enhancement at 524 nm . Such applications highlight its role in developing optical sensors and bioactive molecules.

Properties

Molecular Formula |

C7H5F2NO4 |

|---|---|

Molecular Weight |

205.12 g/mol |

IUPAC Name |

2-(difluoromethoxy)-5-nitrophenol |

InChI |

InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-1-4(10(12)13)3-5(6)11/h1-3,7,11H |

InChI Key |

FQIREEMBSKSFIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)OC(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Properties of Phenol, 2-(Difluoromethoxy)-5-Nitro- and Analogues

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Phenol, 2-(difluoromethoxy)-5-nitro- | C₇H₅F₂NO₄ | -OCF₂H (2), -NO₂ (5) | ~205.11 | Chemosensors, Schiff base synthesis |

| 2-Nitrophenol (o-Nitrophenol) | C₆H₅NO₃ | -NO₂ (2) | 139.11 | Dyes, organic synthesis intermediates |

| 2-sec-Butyl-4,6-dinitrophenol (Dinoseb) | C₁₀H₁₂N₂O₅ | -NO₂ (4,6), -C₄H₉ (2) | 240.21 | Herbicide, pesticide |

| 2-Nitro-4-fluorophenol | C₆H₄FNO₃ | -NO₂ (2), -F (4) | 157.10 | Pharmaceuticals, agrochemicals |

| 5-Amino-2,4-difluorophenol | C₆H₅F₂NO | -NH₂ (5), -F (2,4) | 145.11 | Antibacterial agents, drug intermediates |

Functional and Reactivity Comparisons

Electron-Withdrawing Effects

- Nitro Group (-NO₂): Present in all compared compounds, the nitro group strongly withdraws electrons via resonance and induction, increasing phenolic acidity. For example, the pKa of 2-nitrophenol (~7.2) is significantly lower than phenol (~9.9) due to nitro’s electron-withdrawing nature .

- Difluoromethoxy (-OCF₂H): In the target compound, -OCF₂H further enhances acidity compared to methoxy (-OCH₃) due to fluorine’s electronegativity. This property is critical in chemosensors, where proton transfer or metal binding modulates fluorescence .

Spectroscopic and Structural Insights

- Fluorescence Properties: Derivatives of 2-(difluoromethoxy)-5-nitrophenol show excitation/emission at 378/524 nm, attributed to extended conjugation from the Schiff base structure . In contrast, 5-amino-2,4-difluorophenol lacks such fluorescence due to the electron-donating -NH₂ group .

- Molecular Docking: Computational studies on fluoro-nitroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal substituent positioning significantly affects binding affinity in biological targets, suggesting similar trends for the target compound’s derivatives .

Preparation Methods

Difluoromethylation of Pre-Nitrated Phenols

This approach involves introducing the difluoromethoxy group onto a nitrophenol derivative. For example, 5-nitrophenol can undergo O-difluoromethylation using reagents like S-(difluoromethyl)sulfonium salts (e.g., 1a ) under basic conditions. Liu et al. demonstrated that phenoxide anions, generated in situ with LiOH or NaH, react with difluorocarbene liberated from sulfonium salts to form aryl difluoromethyl ethers in yields up to 81%. The reaction proceeds via a difluorocarbene intermediate, as evidenced by deuterium-labeling experiments and cyclopropane trapping. Challenges include competing side reactions at other nucleophilic sites, necessitating careful selection of bases and solvents (e.g., fluorobenzene).

Nitration of Difluoromethoxyphenols

Alternatively, nitrating a pre-difluoromethylated phenol scaffold offers complementary advantages. Patent CN1348951A describes a water-phase nitration method where 2-(difluoromethoxy)phenol is treated with nitric acid in alkaline media, yielding the nitro derivative with minimal byproducts. This method avoids organic solvents, enhancing scalability, but requires precise temperature control (0–10°C during diazotization) to prevent over-nitration.

Detailed Methodologies and Optimization

Difluoromethylation Using Sulfonium Salts

Liu et al.’s protocol exemplifies modern difluoromethylation techniques:

-

Substrate : 5-Nitrophenol (1.0 equiv) is deprotonated with LiOH (2.2 equiv) in fluorobenzene.

-

Reagent : S-(Difluoromethyl)sulfonium salt 1a (1.2 equiv) is added at room temperature.

-

Mechanism : The base generates a phenoxide ion, which attacks difluorocarbene (CF₂:) released from 1a , forming the O-CF₂H bond.

-

Yield : 74–81% for electron-deficient phenols like 5-nitrophenol, with excellent functional group tolerance (e.g., halides, esters).

Key Advantages :

Aqueous-Phase Nitration

Patent CN1348951A outlines a water-based nitration route:

-

Substrate : 2-(Difluoromethoxy)phenol is dissolved in aqueous H₂SO₄.

-

Nitration : NaNO₂ is added at 0–5°C, followed by gradual heating to 90–95°C.

-

Workup : The product is extracted with chloroform, yielding 94.3% pure 2-(difluoromethoxy)-5-nitrophenol.

Optimization Insights :

-

Excess sulfuric acid (≥4 equiv) suppresses diazonium salt decomposition.

-

Slow heating (1–2 h) minimizes poly-nitration.

Mechanistic Considerations

Difluorocarbene Generation and Trapping

The sulfonium salt 1a decomposes under basic conditions to release CF₂:, which is trapped by phenoxide ions (Scheme 1). Competing pathways, such as CF₂: dimerization, are mitigated by using fluorobenzene, which stabilizes the carbene. Kinetic studies reveal that thiophenoxides react faster than phenoxides (ArS⁻ > ArO⁻), guiding reagent selection.

Nitration Regioselectivity

Nitration of 2-(difluoromethoxy)phenol occurs preferentially at the 5-position due to the directing effects of the -OCF₂H group. Quantum mechanical calculations suggest that the electron-withdrawing nature of -OCF₂H deactivates the ring, favoring meta-nitration over para.

Industrial Applications and Case Studies

Synthesis of GRN-529 Intermediate

Liu et al. applied their difluoromethylation method to synthesize GRN-529, a drug candidate for neurological disorders. Starting from 4-phenylphenol, O-difluoromethylation (69% yield) followed by Suzuki coupling and amidation yielded GRN-529 in 53.5% overall yield. This underscores the method’s utility in multistep syntheses.

Comparative Analysis of Methods

| Parameter | Sulfonium Salt Method | Aqueous Nitration |

|---|---|---|

| Yield | 74–81% | 94.3% |

| Reaction Time | 12–24 h | 2–3 h |

| Solvent | Fluorobenzene | Water |

| Scalability | High (5 mmol demonstrated) | Industrial scale |

| Byproducts | Minimal | <5% |

The sulfonium salt method excels in functional group tolerance, while aqueous nitration offers greener processing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Phenol, 2-(difluoromethoxy)-5-nitro-?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a nitro group can be introduced into a difluoromethoxy-substituted phenol precursor using nitration conditions (e.g., HNO₃/H₂SO₄ at controlled temperatures). Alternatively, the difluoromethoxy group may be installed via reaction of a phenolic intermediate with difluoromethylating agents (e.g., ClCF₂O− or BrCF₂O−) under basic conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-nitration. Use anhydrous conditions for difluoromethoxy group introduction to prevent hydrolysis.

Q. How can the purity and structural identity of Phenol, 2-(difluoromethoxy)-5-nitro- be verified?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 5-nitro-2-fluoroaniline isomers ). The difluoromethoxy group shows characteristic splitting patterns (e.g., ¹⁹F coupling in NMR).

- IR : Look for NO₂ stretching vibrations (~1520 cm⁻¹) and C-O-C (difluoromethoxy) bands (~1100 cm⁻¹).

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity. Retention times should match authenticated standards .

- Validation : Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Waste Disposal : Follow institutional guidelines for halogenated/nitroaromatic waste. Incineration is preferred for large quantities .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed in synthesized batches of this compound?

- Methodology :

- HPLC Conditions : Use a Phenomenex Luna C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). Gradient: 20% B to 80% B over 25 min, flow rate 1.0 mL/min. Detect impurities at 220 nm .

- Identified Impurities : Common byproducts include over-nitrated derivatives or hydrolyzed difluoromethoxy products. Relative retention times (RRT) for impurities should be calibrated against the main peak (RRT = 1.0). For example, a sulfone derivative (RRT = 1.7) may form under oxidative conditions .

- Quantification : Apply area normalization or external standard calibration, ensuring impurity levels comply with ICH guidelines (<0.10% for unknown impurities).

Q. What factors influence the stability of Phenol, 2-(difluoromethoxy)-5-nitro- under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidants (H₂O₂). Monitor degradation via HPLC .

- Key Findings : The difluoromethoxy group is prone to hydrolysis under alkaline conditions, generating phenolic byproducts. Nitro groups may reduce stability under prolonged UV exposure.

- Recommendations : Stabilize formulations with antioxidants (e.g., BHT) and use amber glassware for light-sensitive samples.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of overlapping signals.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict ¹H/¹⁹F NMR chemical shifts and compare with experimental data .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve complex coupling, particularly between fluorine and adjacent protons.

Q. What methodologies are available to assess the environmental impact of this compound?

- Methodology :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge.

- Ecototoxicity : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201). Fluorinated nitroaromatics often show moderate persistence (DT₅₀ > 60 days) and high bioaccumulation potential .

- Mitigation Strategies : Explore photocatalytic degradation using TiO₂/UV systems to break down recalcitrant fluorinated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.